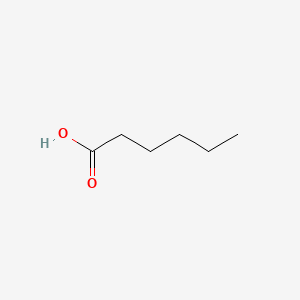

Hexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58454-02-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

(1,2-13C2)hexanoic acid |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1 |

InChI Key |

FUZZWVXGSFPDMH-MPOCSFTDSA-N |

SMILES |

CCCCCC(=O)O |

Isomeric SMILES |

CCCC[13CH2][13C](=O)O |

Canonical SMILES |

CCCCCC(=O)O |

boiling_point |

396 to 397 °F at 760 mmHg (NTP, 1992) 205.8 °C 202.00 to 203.00 °C. @ 760.00 mm Hg 205 °C |

Color/Form |

Oily liquid |

density |

0.927 (USCG, 1999) - Less dense than water; will float 0.929 at 20 °C/4 °C Relative density (water = 1): 0.93 0.923-0.928 |

flash_point |

220 °F (NTP, 1992) 215 °F (102 °C) (Open cup) 102 °C o.c. |

melting_point |

27 °F (NTP, 1992) -3.4 °C -4.00 to -3.00 °C. @ 760.00 mm Hg -3 °C |

physical_description |

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes. Liquid; Liquid, Other Solid Colorless or slightly yellow oily liquid with an odor of Limburger cheese; [Hawley] White solid or colorless to light yellow solution with an unpleasant odor; [CAMEO] Clear colorless liquid with a stench; [MSDSonline] Solid OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to very pale yellow, oily liquid/cheesy, sweat-like odou |

Related CAS |

10051-44-2 (sodium salt) 13476-79-4 (copper(2+) salt) 16571-42-9 (manganese(2+) salt) 19455-00-6 (potassium salt) 38708-95-1 (calcium salt) |

solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992) In water, 1.03X10+4 mg/L at 25 °C Readily sol in ethanol, ether. 10.3 mg/mL Solubility in water, g/100ml at 20 °C: 1.1 miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate |

vapor_density |

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.01 (Air = 1) Relative vapor density (air = 1): 4.0 |

vapor_pressure |

0.2 mmHg at 68 °F ; 1 mmHg at 158 °F; 20 mmHg at 233.2 °F (NTP, 1992) 0.04 [mmHg] Vapor pressure, Pa at 20 °C: 27 |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Hexanoic Acid

Microbial Biosynthesis Pathways

The reverse β-oxidation (rBOX) pathway is an energy-efficient metabolic route for the synthesis of medium-chain fatty acids in certain anaerobic microorganisms. nih.gov This pathway effectively reverses the steps of fatty acid degradation to elongate short-chain acyl-CoA molecules. Notable microorganisms that utilize this pathway for hexanoic acid production include Clostridium kluyveri and Megasphaera elsdenii. nih.govresearchgate.net The rBOX pathway is characterized by its direct use of acetyl-CoA for chain elongation, which avoids the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA that occurs in the canonical fatty acid synthesis pathway. nih.govnih.gov This makes it a highly carbon- and energy-efficient process. nih.govgoogle.com

The rBOX pathway is a cyclical process involving four key enzymatic reactions that result in the elongation of an acyl-CoA molecule by two carbons with each turn of the cycle. nih.gov The core enzymes of this pathway are:

β-ketothiolase: This enzyme catalyzes the initial Claisen condensation reaction, which involves the condensation of an acetyl-CoA with an acyl-CoA molecule (e.g., another acetyl-CoA or butyryl-CoA) to form a β-ketoacyl-CoA. nih.govresearchgate.net

3-hydroxyacyl-CoA dehydrogenase: The resulting β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by this dehydrogenase, a reaction that typically utilizes NADH as the electron donor. nih.govresearchgate.net

Enoyl-CoA hydratase (or crotonase): This enzyme catalyzes the dehydration of the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. nih.govresearchgate.net

Trans-2-enoyl-CoA reductase: In the final step of the cycle, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the starting molecule. This reaction is often irreversible and is a key driver of the pathway in the synthetic direction. nih.govnih.gov

| Enzyme | Reaction Catalyzed | Example Source Organism |

|---|---|---|

| β-ketothiolase (e.g., BktB) | Condensation of two acyl-CoA molecules | Cupriavidus necator |

| 3-hydroxyacyl-CoA dehydrogenase (e.g., PaaH1) | Reduction of β-ketoacyl-CoA | Cupriavidus necator |

| Enoyl-CoA hydratase (e.g., Crt) | Dehydration of 3-hydroxyacyl-CoA | Clostridium acetobutylicum |

| Trans-2-enoyl-CoA reductase (e.g., Ter) | Reduction of trans-2-enoyl-CoA | Treponema denticola |

A key feature of the rBOX pathway in organisms like Clostridium kluyveri is its ability to utilize simple, reduced substrates such as ethanol (B145695), acetate (B1210297), and lactate (B86563) for the production of longer-chain fatty acids like butyrate (B1204436) and hexanoate (B1226103). nih.govresearchgate.net Ethanol is first oxidized to acetyl-CoA, which then serves as the primary building block for the chain elongation process. researchgate.net Acetate can also be activated to acetyl-CoA and enter the pathway. The process, often referred to as chain elongation, involves the sequential condensation of acetyl-CoA units. researchgate.net For instance, two molecules of acetyl-CoA are condensed to form butyryl-CoA in the first cycle. researchgate.net Subsequently, butyryl-CoA can be further elongated with another molecule of acetyl-CoA to produce hexanoyl-CoA, the direct precursor to this compound. researchgate.net Megasphaera elsdenii is also known to produce this compound from substrates like lactate. nih.govmdpi.com

Yeasts such as Saccharomyces cerevisiae and Kluyveromyces marxianus are attractive hosts for the production of various chemicals due to their robustness and genetic tractability. nih.govnih.gov While the native fatty acid biosynthesis (FAB) pathway in yeast is primarily geared towards the production of long-chain fatty acids for membrane synthesis, it has been engineered to favor the production of medium-chain fatty acids like this compound. nih.govresearchgate.net

The fatty acid synthase (FAS) in yeast is a large, multi-enzyme complex that iteratively elongates an acyl chain. nih.govnih.gov The standard FAS complex produces long-chain fatty acyl-CoAs (typically C16-C18). However, by introducing specific mutations into the FAS complex, its product specificity can be altered to release shorter-chain fatty acids. nih.gov This strategy involves creating mutant FAS complexes that have a reduced capacity to perform the full series of elongation cycles, leading to the premature release of medium-chain fatty acids such as this compound. nih.gov This approach has been successfully demonstrated in both Saccharomyces cerevisiae and Kluyveromyces marxianus to achieve this compound production. nih.govresearchgate.netnih.gov For instance, a recombinant K. marxianus strain containing genes for a synthetic this compound pathway produced 154 mg/L of this compound. nih.gov In S. cerevisiae, combining a mutant FAS pathway with the rBOX pathway in a metabolically optimized strain has led to titers of up to 120 mg/L. nih.gov

| Yeast Species | Pathway Engineered | Reported Titer of this compound |

|---|---|---|

| Saccharomyces cerevisiae | Combined Mutant FAB and rBOX | Up to 120 mg/L |

| Kluyveromyces marxianus | Synthetic rBOX-like pathway | Up to 154 mg/L |

Fatty Acid Biosynthesis (FAB) Pathway in Yeasts (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus)

Coenzyme A (CoA) Biosynthesis and Supply

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, playing an essential role in numerous anabolic and catabolic pathways. nih.gov Its primary function involves the activation and transfer of acyl groups, making it indispensable for the synthesis and oxidation of fatty acids. wikipedia.orgnih.gov In the context of this compound production, CoA is of paramount importance as it is the direct precursor to hexanoyl-CoA, the activated form of this compound required for its biosynthesis. nih.govnih.gov

The biosynthesis of CoA is a multi-step enzymatic process that begins with pantothenate (vitamin B5), which is phosphorylated to 4'-phosphopantothenate. wikipedia.org Subsequent steps involve the addition of cysteine, decarboxylation, and finally, the addition of an adenosine (B11128) triphosphate (ATP) moiety to form the complete CoA molecule. wikipedia.org The availability of this intracellular pool of CoA is critical for fatty acid synthesis. The molecule functions as an acyl group carrier, with the thiol group reacting with carboxylic acids to form thioesters like acetyl-CoA and hexanoyl-CoA. wikipedia.orgacs.org

The supply of CoA and its thioester derivatives, particularly the primary building block acetyl-CoA, directly influences the metabolic flux towards this compound production. tandfonline.com Enhancing the availability of the precursor CoA can be a key strategy in metabolic engineering to boost the synthesis of CoA-derived products. tandfonline.com In organisms engineered for fatty acid production, ensuring a sufficient and balanced supply of both CoA and its acetylated form is crucial to drive the chain elongation reactions that ultimately yield this compound.

Genomic and Proteomic Insights into Producer Organisms (e.g., Megasphaera elsdenii)

Megasphaera elsdenii, a gram-negative anaerobic bacterium found in the rumen of cattle, is a notable producer of this compound. mdpi.com It can utilize various carbon sources, including glucose, lactate, maltose, and sucrose, to generate medium-chain fatty acids (MCFAs). mdpi.comenergy.gov Genomic and proteomic studies have begun to unravel the metabolic pathways that make M. elsdenii an efficient producer. energy.gov

Genomic analysis reveals that M. elsdenii possesses the necessary genes for the reverse β-oxidation (rBOX) pathway, which is central to the chain elongation process that converts acetyl-CoA into butyryl-CoA and subsequently hexanoyl-CoA. mdpi.comenergy.gov Comparative genomics between different M. elsdenii strains have highlighted variations that can lead to different product profiles. For instance, genomic analysis of strain JCM 35779, a high producer of this compound, revealed the absence of a butyric acid-specific CoA transferase, which may explain its metabolic preference for synthesizing this compound over butyric acid. biorxiv.orgelifesciences.org This insight demonstrates how specific genetic traits can directly influence the final product output, providing clear targets for future strain engineering. biorxiv.orgbiorxiv.org

To gain a systematic understanding of the cellular metabolism of M. elsdenii, a genome-scale metabolic model (GEM), designated iME375, was reconstructed. mdpi.comnih.govresearchgate.net This computational model provides a detailed map of the organism's metabolic capabilities and serves as a powerful tool for in silico analysis. mdpi.com The reconstruction process involves assembling all known metabolic reactions from the organism's annotated genome and curating them with biochemical and physiological data. researchgate.net

The resulting iME375 model for M. elsdenii is a comprehensive representation of its metabolism, as detailed in the table below.

| Component | Count | Description |

|---|---|---|

| Genes | 375 | The total number of genes included in the metabolic network. |

| Reactions | 521 | The complete set of biochemical reactions catalyzed by the products of the included genes. |

| Metabolites | 443 | The various small molecules that participate in the network's reactions. |

Analysis of the iME375 model revealed a unique, bifurcated pathway for the synthesis of crotonyl-CoA, a key intermediate in the production of this compound. mdpi.comresearchgate.net The two routes proceed from pyruvate (B1213749) via either acetyl-CoA (Route A) or oxaloacetate (Route B), with the latter involving a reductive tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net

Flux Balance Analysis (FBA) is a computational method used with GEMs to predict the distribution of metabolic fluxes throughout a metabolic network that optimize a specific cellular objective, such as biomass growth or metabolite production. plos.org By applying FBA to the iME375 model of M. elsdenii, researchers have been able to simulate and analyze the metabolic states that lead to maximal this compound production. mdpi.com

The in silico analysis showed that the highest this compound production could be achieved when there is a balanced contribution from both the acetyl-CoA and the reductive TCA cycle pathways (Route A and Route B) for producing the crotonyl-CoA intermediate. mdpi.comnih.gov FBA simulations also predicted that the total production rate of this compound gradually increases as the specific cell growth rate declines. mdpi.com

Further flux ratio analysis was performed to understand the mechanism of the bifurcated pathway. The model predicted that the enzyme phosphoenolpyruvate (B93156) carboxykinase (pck) plays a crucial role in maintaining consistent fluxes for high this compound production even when the flux ratios between the two pathways are perturbed. mdpi.comnih.gov Additionally, simulations suggested that supplementing the fermentation with succinate (B1194679) could enhance both biomass formation and the production of this compound. mdpi.comnih.gov

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering provides a powerful framework for rationally improving microbial strains for the overproduction of desired chemicals like this compound. nih.gov These strategies involve the targeted modification of an organism's genetic and regulatory networks to redirect metabolic flux towards the product of interest. researchgate.net

Genetic manipulation is a core strategy in metabolic engineering. In the context of this compound, this involves modifying the expression of genes encoding key enzymes in the biosynthetic pathway. researchgate.net One approach is to construct synthetic pathways in host organisms not naturally known for high production levels.

For instance, a biosynthetic pathway for this compound was successfully engineered in the yeast Kluyveromyces marxianus. snu.ac.krewha.ac.kr This was achieved by integrating a combination of seven genes from various bacterial and yeast sources to establish a functional chain elongation pathway. snu.ac.krnih.gov The table below lists some of the key enzymes and their originating organisms used in this and other engineering efforts.

| Gene/Enzyme | Function | Source Organism | Reference |

|---|---|---|---|

| AtoB | Acetyl-CoA acetyltransferase | Escherichia coli | snu.ac.krnih.gov |

| BktB | β-ketothiolase | Ralstonia eutropha / Cupriavidus necator | snu.ac.krnih.gov |

| Crt | Crotonase | Clostridium acetobutylicum | snu.ac.kr |

| Hbd | 3-hydroxybutyryl-CoA dehydrogenase | Clostridium acetobutylicum | snu.ac.kr |

| Ter | Trans-enoyl-CoA reductase | Treponema denticola | snu.ac.kr |

| MCT1 | Malonyl CoA-acyl carrier protein transacylase | Saccharomyces cerevisiae | ewha.ac.krnih.gov |

| TES1 | Acyl-CoA thioesterase | Kluyveromyces marxianus | snu.ac.krnih.gov |

In one study, a recombinant K. marxianus strain produced 154 mg/L of this compound from galactose. ewha.ac.krnih.gov However, it was discovered that the reverse activity of the AtoB enzyme led to the re-assimilation of the produced acid. This issue was overcome by replacing AtoB with MCT1 from Saccharomyces cerevisiae, which provided a more stable production pathway. ewha.ac.krnih.gov

In another example, the production of this compound in E. coli was substantially improved by rebalancing metabolic fluxes at the acetyl-CoA node. nih.govkorea.ac.kr By fine-tuning the expression level of the acetyl-CoA acetyltransferase gene (AtoB) using synthetic 5'-untranslated regions, researchers could optimize the metabolic flux, leading to a significant increase in productivity. nih.govkorea.ac.kr

Beyond genetic manipulation, optimizing the fermentation environment is critical for maximizing product yield and productivity. frontiersin.org Key parameters include pH, temperature, and the choice of substrate feedstock.

The pH of the fermentation medium is a crucial factor, as it affects both microbial growth and the efficiency of product extraction. mdpi.com For M. elsdenii, growth is generally better in a pH range of 5.0 to 6.5. mdpi.com However, the extraction of this compound is more efficient at a lower pH because only the protonated form of the acid is readily extracted. mdpi.com Studies on other producing organisms like Clostridium kluyveri have shown that a pH of around 7.0 is optimal for this compound production. d-nb.info

Temperature also significantly influences metabolic rates and product formation. Most known this compound-producing microorganisms, such as C. kluyveri and M. elsdenii, are mesophiles, with optimal production often observed in the range of 35°C to 40°C. d-nb.info

The choice of substrate is another key variable. M. elsdenii can utilize a variety of carbon sources, including sucrose. researchgate.net Research has demonstrated that supplementing the fermentation medium with other organic acids can boost this compound production. For example, adding sodium acetate or sodium butyrate to the culture of M. elsdenii NCIMB 702410 resulted in increased titers of this compound. researchgate.net The table below summarizes the effect of different substrates and supplements on this compound production by this strain.

| Basal Medium | Supplement | This compound Titer (g/L) | Butyric Acid Titer (g/L) |

|---|---|---|---|

| mPYS | None | 4.69 | 1.86 |

| mPYS | 5 g/L Sodium Acetate | 6.81 | 4.52 |

| mPYS | 5 g/L Sodium Butyrate | 8.19 | 3.10 (remaining) |

Co-culture Systems for Synergistic Production

Co-culture fermentation, the simultaneous cultivation of two or more microorganisms, presents a promising strategy for enhancing the production of this compound. This approach leverages the metabolic capabilities of different microbial species to create synergistic interactions, leading to improved yields and productivity compared to monoculture systems. nih.gov

A key advantage of co-culture systems is the potential for metabolic division of labor. For instance, one microorganism can be adept at breaking down complex substrates into simpler molecules that the second microorganism can then efficiently convert into this compound. An example of this is the co-culture of Clostridium autoethanogenum and Clostridium kluyveri for the production of this compound from carbon monoxide (CO) and hydrogen (H₂). In this system, C. autoethanogenum ferments CO and H₂ to produce ethanol and acetate, which are subsequently utilized by C. kluyveri for chain elongation to form this compound. nih.gov

Another successful co-culture strategy involves pairing a bacterium that produces lactic acid with one that can convert it into this compound. For example, Saccharomyces cerevisiae can produce ethanol from glucose, which then serves as a substrate for Clostridium celerecrescens to synthesize this compound. sciopen.com This co-culture was found to produce this compound four days earlier than the C. celerecrescens monoculture when the medium contained both glucose and ethanol. sciopen.com The presence of S. cerevisiae also helps to alleviate the inhibitory effect of glucose on this compound production by C. celerecrescens. sciopen.com

Table 1: Examples of Co-culture Systems for this compound Production

| Microorganism 1 | Microorganism 2 | Substrate(s) | This compound Production | Reference |

|---|---|---|---|---|

| Clostridium autoethanogenum | Clostridium kluyveri | CO, H₂ | 35 mmol L⁻¹ | nih.gov |

| Saccharomyces cerevisiae | Clostridium celerecrescens JSJ-1 | Glucose, Ethanol | Accelerated production by 4 days | sciopen.com |

| Clostridium kluyveri H588 | Methanogen 166 | Ethanol, Acetate | 410.21 mg/100 mL (61.7% increase over monoculture) | nih.gov |

| Clostridium sp. BS-1 | Clostridium sp. BS-7 | D-galactitol | 2.75 g L⁻¹ | researchgate.net |

Process Integration with Upstream and Downstream Biorefinery Units

The economic feasibility of producing this compound through microbial fermentation is significantly enhanced by its integration into a broader biorefinery concept. This involves connecting the fermentation process with both upstream processing of raw materials and downstream separation and purification of the final product. acs.orgnih.gov

Upstream Processing: The initial stage of the bioprocess, known as upstream processing, involves the preparation and sterilization of the growth medium, as well as the cultivation of the microbial inoculum. susupport.com For this compound production, a variety of renewable feedstocks can be utilized, including organic waste, lignocellulosic biomass, and sugary or starchy materials. acs.orgmdpi.com The choice of feedstock impacts the specific upstream processing steps required. For example, lignocellulosic biomass necessitates a pretreatment step to break down its complex structure and release fermentable sugars. mdpi.com Utilizing organic waste streams from sources like municipal solid waste or the food industry can reduce feedstock costs and contribute to a circular economy. acs.orgnih.gov

Downstream Processing: Following fermentation, downstream processing focuses on the separation, purification, and concentration of this compound from the fermentation broth. susupport.comsusupport.com This is a critical step as the fermentation broth is a complex mixture containing residual substrates, microbial biomass, and other metabolic byproducts.

Table 2: Upstream and Downstream Processing Considerations in this compound Biorefineries

| Process Stage | Key Objectives | Common Technologies and Strategies |

|---|---|---|

| Upstream Processing | Feedstock preparation, media formulation, inoculum development. susupport.com | Pretreatment of lignocellulosic biomass, utilization of organic waste streams, sterilization. acs.orgmdpi.com |

| Downstream Processing | Separation, purification, and concentration of this compound. susupport.com | Liquid-liquid extraction, membrane separation, in-situ product recovery (e.g., biphasic extractive fermentation). researchgate.netresearchgate.netmdpi.com |

Chemical Synthesis and Derivatization of Hexanoic Acid

Industrial Chemical Synthesis Routes

Hexanoic acid, a saturated medium-chain fatty acid, is produced through several industrial chemical routes. These methods range from the chemical modification of bio-based feedstocks to the separation from natural sources and the oxidation of aldehydes.

Hydrogenation of Gluconic Acid

One synthetic pathway to this compound involves the hydrogenation of gluconic acid. procurementresource.com This process is typically a two-step chemical conversion. procurementresource.comprocurementresource.com Initially, gluconic acid is hydrogenated in an aqueous solution, often using a platinum oxide catalyst, which yields d-glucose. procurementresource.comprocurementresource.comchemcess.com In the subsequent step, the resulting intermediate is refluxed with concentrated hydroiodic acid in the presence of red phosphorus, which causes a reduction reaction to form the final this compound product. procurementresource.comprocurementresource.comchemcess.comnih.gov

Fractional Distillation of Vegetable Oils and Animal Fats

This compound is naturally present in various animal fats and vegetable oils, such as coconut oil and goat milk fat, typically in the form of glycerides. nih.govatamanchemicals.com A common industrial method for its extraction is the fractional distillation of these natural fatty acids. procurementresource.comatamanchemicals.com This physical separation process leverages the different boiling points of the various fatty acids present in the oils to isolate this compound. jst.go.jp

Oxidation of Hexanal (B45976) and Related Aldehydes

This compound can be synthesized through the oxidation of hexanal. researchgate.netacs.org This conversion can be achieved using various oxidizing agents, with one common laboratory reagent being the Jones Reagent (CrO₃ in aqueous acid), which provides good yields at room temperature. libretexts.org The mechanism involves the nucleophilic addition of water to the aldehyde, forming a gem-diol, which is then oxidized to a carboxylic acid. libretexts.org Research has also been conducted on new continuous processes for the uncatalyzed partial oxidation of hexanal to this compound using supercritical carbon dioxide as the reaction medium. researchgate.netkit.edu Additionally, the oxidation of related aldehydes, such as 2-ethylhexanal, leads to the production of 2-ethylthis compound, an important compound used in the manufacturing of plasticizers and paint dryers. atamanchemicals.com

Catalytic Processes for this compound Upgrading

Catalytic upgrading of this compound is a significant area of research, focusing on its conversion into value-added chemicals like 1-hexanol (B41254) and hexyl hexanoate (B1226103), which show promise as biofuels. magritek.comresearchgate.netmdpi.com These processes typically involve hydrogenation and esterification reactions.

Different catalysts and reaction conditions can be used to control the selectivity towards either 1-hexanol or hexyl hexanoate. mdpi.compreprints.orgunibo.it For instance, a 10% Palladium on carbon (Pd/C) catalyst has been shown to be effective for the combined hydrogenation/esterification of this compound. magritek.com In one study, this catalyst resulted in a partial conversion of this compound into a mixture containing hexyl hexanoate and 1-hexanol. magritek.com The subsequent addition of a second catalyst, such as AlCl₃·6H₂O, can further enhance the yield of hexyl hexanoate by promoting the esterification of unreacted this compound and 1-hexanol. magritek.com

Rhenium-based catalysts, such as 5 wt% Re/C and 5 wt% Re/γ-Al₂O₃, are also effective for the hydrogenation of this compound. mdpi.compreprints.orgunipi.it The acidity of the catalyst support can be adjusted to tune the selectivity of the reaction; for example, a more acidic support favors the formation of hexyl hexanoate. mdpi.compreprints.org

Table 1: Catalytic Upgrading of this compound

| Catalyst System | Reactants | Temperature | Pressure | Key Products | Yield | Reference |

|---|---|---|---|---|---|---|

| 10% Pd/C | This compound, H₂ | 573 K | 20 bar | Hexyl Hexanoate | 69.8% | magritek.com |

| 10% Pd/C followed by AlCl₃·6H₂O | This compound, H₂ | 573 K | 20 bar | Hexyl Hexanoate | 88.8% | magritek.com |

| 5 wt% Re/C | Commercial this compound | 180 °C | 115 bar | Hexyl Hexanoate, 1-Hexanol | ~50% (Hexyl Hexanoate), ~27% (1-Hexanol) | unipi.it |

| RuSn/ZnO | This compound | Optimized Conditions | High-pressure | 1-Hexanol | 72.7% | researchgate.net |

| 5 wt% Re/γ-Al₂O₃ | Crude this compound | Not Specified | Not Specified | Hexyl Hexanoate, 1-Hexanol | 40 mol% (Hexyl Hexanoate), 25 mol% (1-Hexanol) | mdpi.comdoaj.org |

Advanced Derivatization for Functional Materials

The derivatization of this compound, particularly through esterification, yields a wide range of functional materials with specialized applications in various industries. atamanchemicals.comatamankimya.com

Synthesis of this compound Esters for Specialized Applications

The synthesis of this compound esters is a primary application of the parent acid, largely driven by their use as artificial flavors and fragrances. atamanchemicals.comatamankimya.com The general synthesis involves the esterification reaction between this compound and an alcohol. atamanchemicals.combiosynth.com These esters are components in perfumes and can be used as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Enzymatic synthesis methods are also employed to produce these esters with high specificity. oup.com For example, ethyl hexanoate, which has a fruity flavor, can be synthesized via a transesterification reaction between ethyl caprate and this compound using an immobilized lipase (B570770) from Rhizomucor miehei in an n-hexane solvent. oup.com Research has shown that under optimal conditions—a substrate concentration of 0.5 M, an enzyme concentration of 10 g/L, and a temperature of 50°C—a 96% yield of ethyl hexanoate can be achieved after 96 hours. oup.com

Formation of Amides and Salts

The carboxylic acid moiety of this compound is readily converted into salts and amides through well-established chemical reactions. These derivatives often exhibit altered physical properties, such as increased solubility, and serve as key intermediates in further synthetic steps.

Salts of this compound: Salts are typically formed through acid-base neutralization reactions. For instance, potassium hexanoate is produced by reacting this compound with potassium hydroxide (B78521) (KOH). The process involves the dissolution of this compound in water, followed by the dropwise addition of an aqueous KOH solution until neutralization is complete, typically indicated by a pH of 8–9. The resulting salt is then isolated by evaporating the solvent under reduced pressure and can be further purified by recrystallization. Industrial-scale production may employ spray drying technology to achieve high throughput and consistent particle morphology.

Beyond simple alkali metal salts, more complex coordination compounds can be formed. Zirconium salts of this compound are synthesized by reacting a zirconium source, such as zirconium tetrachloride or zirconium oxychloride, with a pre-formed salt of this compound (e.g., sodium or potassium hexanoate) in an aqueous or organic medium. ontosight.ai The stoichiometry of these metal complexes can be varied depending on the reaction conditions. ontosight.ai These lipophilic metal-containing derivatives are soluble in nonpolar organic solvents and are used as catalysts in polymerization reactions and as "oil drying agents" in paints and coatings. atamanchemicals.com

Amides of this compound: Amide synthesis from this compound can be achieved through several routes. A common laboratory and industrial method involves the initial conversion of this compound to a more reactive acyl chloride. This is typically done using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting hexanoyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted hexanamide. nih.gov

More direct methods that avoid the need for activating agents have also been developed. One such approach utilizes urea (B33335) as a stable and easy-to-handle nitrogen source in a reaction catalyzed by magnesium nitrate (B79036) (Mg(NO₃)₂) or imidazole. rsc.org This method is particularly effective for the direct synthesis of primary and methyl amides from the carboxylic acid without requiring the use of gaseous ammonia (B1221849) or methylamine. rsc.org Specific complex amides can also be synthesized, such as the reaction of amine-functionalized polyhedral oligosilsesquioxanes (amine-POSS) with this compound to yield amide-POSS, a hybrid organic-inorganic material. researchgate.net

Synthesis of Branched-Chain this compound Derivatives (e.g., 2-isopropyl-5-methyl-hexanoic acid)

Branched-chain fatty acids are of interest for their unique physical properties and biological activities. The synthesis of specific isomers, such as 2-isopropyl-5-methyl-hexanoic acid, requires regioselective methods.

One documented synthesis of 2-isopropyl-5-methyl-hexanoic acid begins with the self-condensation of isovaleraldehyde (B47997) in the presence of a strong base like potassium hydroxide, which produces 3-hydroxy-2-isopropyl-5-methylhexanal. google.com The subsequent oxidation of the corresponding unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal (B1584068) (formed via dehydration of the aldol (B89426) product), yields the target carboxylic acid. google.com This oxidation step can be accomplished using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. google.com

Alternative synthetic strategies offer different pathways to this and similar branched-chain structures:

Grignard Reaction: This approach involves the alkylation of ethyl acetoacetate (B1235776) with isopropyl magnesium bromide to create a β-ketoester intermediate. Subsequent hydrolysis and decarboxylation under acidic conditions yield the branched carboxylic acid.

Hydrogenation: The target compound can be formed by the hydrogenation of a precursor like 2,6-dimethylhepta-2,4,6-trienoic acid using a platinum catalyst.

The industrial synthesis of a structurally related compound, 2-ethyl-1-hexanoic acid, provides insight into large-scale production methods. atamanchemicals.com This process starts with propylene, which is converted to butyraldehyde (B50154) via hydroformylation. An aldol condensation of butyraldehyde, followed by hydrogenation and subsequent oxidation of the resulting aldehyde, produces 2-ethyl-1-hexanoic acid. atamanchemicals.com

Synthesis of Complex this compound Conjugates and Analogues (e.g., this compound piperazineamides, lysine (B10760008) analogues)

This compound can be conjugated to more complex molecular scaffolds to create molecules with specialized functions, such as fluorescent probes or modified amino acids for peptide synthesis.

This compound Piperazineamides: Researchers have synthesized fluorescent this compound piperazineamides for use as potential ligands in biological systems. sciforum.net Examples include N-hexanoyl-N'-(7-nitrobenzofurazan-4-yl)-piperazine (NpipHex) and N-hexanoyl-ciprofloxacin (CPFHex). sciforum.net The synthesis involves creating an amide bond between the carboxyl group of this compound and a nitrogen atom of the piperazine (B1678402) ring, which is itself part of a larger, often fluorescent, molecular structure. These conjugates are designed to study interactions with biomolecules, such as insect cytochrome P450 enzymes. sciforum.net

Lysine Analogues: this compound derivatives serve as important structural analogues of the amino acid lysine, which features a six-carbon chain with a terminal amino group. Synthetic strategies have been developed to create various lysine analogues where the functional groups are modified.

A general route to synthesize 6-amino-2-substituted hexanoic acids has been developed starting from lysine. researchgate.net The process proceeds via a triflate of 6-amino-2-hydroxy this compound, allowing for the introduction of various substituents at the C-2 position. researchgate.net

The synthesis of (S)-(+)-2-Amino-6-(aminooxy)this compound, a non-proteinogenic amino acid, has been achieved from a protected lysine derivative in good yield. researchgate.net

An efficient route to 3-hydroxy lysine derivatives, such as (2S,3R)-2,6-diamino-3-hydroxy-hexanoic acid hydrochloride, has been reported. nih.gov This compound is a known intermediate in the synthesis of the natural product (-)-Balanol. nih.gov

Peptide chemistry utilizes this compound derivatives to modify lysine residues. For example, analogues have been synthesized by acylating a lysine residue with 6-amino this compound or 6-bromo this compound to study the effects of chain length and functionality on peptide activity. unife.it

The preparation of (S)-2-amino-6-hydroxythis compound from L-lysine can be achieved through diazotisation-solvolysis, which converts the terminal amino group into a hydroxyl group. google.com

Analytical Methodologies for Hexanoic Acid Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of hexanoic acid from other volatile fatty acids (VFAs) and sample components. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acid Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. nih.gov This method offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of this compound in complex samples such as feces, blood, and rumen fluid. nih.govbvsalud.orgnih.gov

In a typical GC-MS analysis of VFAs, the sample undergoes a preparation step, which may involve extraction and derivatization. For instance, a dimethyl carbonate (DMC) extraction process has been validated for rumen VFA analysis, providing a less hazardous alternative to some traditional methods. nih.govnih.gov Headspace GC-MS is another approach, particularly for analyzing volatile fatty acids in feces, where the sample is heated to release volatile compounds into the headspace of the vial for injection into the GC. bvsalud.org

The separation of this compound from other VFAs is achieved on a capillary column, often a polar one like a DB-FFAP column. bvsalud.orgnih.govnih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase. bvsalud.orgnih.govnih.gov

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). bvsalud.org The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries (e.g., NIST library) or reference standards. bvsalud.orgnist.gov Quantification is often achieved by using an internal standard, such as 2-ethylbutyrate, and creating a calibration curve. nih.gov

Table 1: Example GC-MS Parameters for Volatile Fatty Acid Analysis

| Parameter | Setting | Reference |

| Column | DB-FFAP capillary column (30m x 0.25mm x 0.25µm) | bvsalud.org |

| Injection Mode | Splitless or Split (e.g., 8:1) | bvsalud.orgnih.gov |

| Carrier Gas | Helium | bvsalud.org |

| Oven Program | Initial temp. 50-105°C, ramped to 200-240°C | bvsalud.orgnih.gov |

| Ionization Mode | Electron Impact (EI) at -70 eV | bvsalud.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.gov |

| Detection | Full scan (e.g., m/z 33-200) or Selected Ion Monitoring (SIM) | bvsalud.org |

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound, particularly in samples where the analytes are less volatile or when derivatization for GC is not desirable. When coupled with a Ultraviolet (UV) or Photodiode Array (PDA) detector, HPLC provides a robust method for quantifying organic acids. longdom.orgsemanticscholar.orgresearchgate.net

A common approach for separating this compound and other organic acids is reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For detection, UV detectors are often set at a low wavelength, such as 210 nm, where many organic acids exhibit some absorbance. ub.edu A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment by comparing the spectra with those of reference standards. longdom.orgsemanticscholar.org

Method validation for HPLC-UV/PDA analysis of this compound involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. longdom.orgsemanticscholar.orgresearchgate.net For instance, one study reported an LOD of 11 to 8,026 µg/kg and an LOQ of 40 to 26,755 µg/kg for a range of organic acids, including this compound, in animal feed. longdom.orgsemanticscholar.org

Table 2: Performance Characteristics of an HPLC-PDA Method for Organic Acid Analysis in Animal Feed

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 11 - 8,026 µg/kg | longdom.orgsemanticscholar.org |

| Limit of Quantification (LOQ) | 40 - 26,755 µg/kg | longdom.orgsemanticscholar.org |

| Average Recovery | 76.3 - 99.2% | longdom.orgsemanticscholar.org |

| Intraday Peak Area Variation | <5.3% | longdom.orgsemanticscholar.org |

| Interday Peak Area Variation | <5.3% | longdom.orgsemanticscholar.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com This technique is particularly advantageous for analyzing this compound in complex biological matrices like serum and for identifying and quantifying a wide range of metabolites. unimi.itnih.gov

For the analysis of short and medium-chain fatty acids, including this compound, a derivatization step is often employed to improve chromatographic retention and ionization efficiency. unimi.itnih.gov A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. unimi.it

The separation is typically performed on a reverse-phase column, and the mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with a modifier such as formic acid to facilitate ionization. unimi.it

The mass spectrometer, often a tandem mass spectrometer (MS/MS), is operated in a specific mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and sensitivity. unimi.it In MS/MS, a precursor ion corresponding to the derivatized this compound is selected, fragmented, and a specific product ion is monitored for quantification. This high degree of specificity allows for reliable quantification even in the presence of co-eluting interferences. unimi.itnih.gov LC-MS methods have been developed for the simultaneous quantification of several organic acids, including this compound, in various samples. mdpi.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information about the chemical structure and quantity of this compound. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. ontosight.ainih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure confirmation. nih.gov The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values provide a complete picture of the molecule's connectivity. quora.com

Beyond simple structure confirmation, NMR is also a powerful technique for metabolic profiling. Site-specific natural isotope fractionation NMR (SNIF-NMR) has been used to determine the origin of n-hexanol, a derivative of this compound. acs.org This method measures the natural abundance of deuterium (B1214612) at specific sites in the molecule, which can vary depending on the synthetic or biosynthetic pathway. acs.org This allows for the authentication of natural products and the detection of adulteration. acs.org

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and selective technique for the identification and quantification of metabolites, including this compound. ontosight.ai As a standalone technique, or more commonly coupled with a separation method like GC or LC, MS plays a crucial role in metabolomics. nih.gov

In metabolomics studies, MS can be used for both targeted and untargeted analysis. In a targeted approach, the instrument is set to look for specific known metabolites, such as this compound. In an untargeted approach, the goal is to detect and identify as many metabolites as possible in a sample to get a broad overview of the metabolic state. nih.gov

High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, can provide highly accurate mass measurements, which aids in the confident identification of unknown compounds by determining their elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern can be used to identify the metabolite and distinguish it from isomers. researchgate.net For example, MS² spectra of this compound have been obtained at the single-cell level, demonstrating the high sensitivity of modern mass spectrometry techniques. researchgate.net

Thermal desorption secondary electrospray ionization-mass spectrometry (TD-SESI-MS) is a rapid method for profiling volatile fatty acid skin metabolites, including this compound, with high throughput and sensitivity. core.ac.uk

Advanced hyphenated techniques (e.g., DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases in their native state with minimal or no sample preparation. bruker.combc.edu This method is particularly advantageous for high-throughput screening. lcms.czresearchgate.net The DART source operates at ambient pressure, generating excited-state species, typically helium atoms, in a heated gas stream. lcms.czscholaris.ca These species initiate gas-phase reactions that ionize analyte molecules present near the mass spectrometer inlet. bruker.comscholaris.ca This process bypasses the need for chromatographic separation, making it a high-speed alternative to traditional LC/MS and GC/MS methods. researchgate.net

The ionization in DART-MS is a gas-phase mechanism where elevated temperatures promote the desorption of the analyte from a surface. bruker.com For this compound, ionization can occur through processes like protonation, resulting in the detection of [M+H]+ ions. scholaris.ca DART has been successfully coupled with high-resolution mass spectrometry (HRAM-MS), such as Orbitrap and time-of-flight (TOF) systems, which provides accurate mass measurements and enhances the probability of correct compound identification. bc.edulcms.cz

DART-MS has demonstrated its utility in various fields, including food science, environmental analysis, and forensics. bruker.comwiley.com It can be used to detect a wide range of chemicals, from pesticides to pharmaceuticals, on diverse surfaces. bruker.com For instance, research has been conducted using DART-MS to study gas-surface heterogeneous reactions involving a monolayer of this compound. scholaris.ca The technique's ability to analyze samples directly from surfaces makes it suitable for detecting contaminants or characterizing the chemical profile of complex materials. researchgate.net While DART is known for its speed and simplicity, optimizing parameters like the gas heater temperature and the distance between the DART source and the mass spectrometer inlet is crucial for method efficiency. scispace.comrsc.org

Other Quantitative and Qualitative Methods

Electrophoretic Methods

Capillary electrophoresis (CE) has emerged as a fast, reliable, and inexpensive method for the analysis of short-chain fatty acids (SCFAs), including this compound. rsc.orgrsc.org This separation technique is based on the differential migration of charged particles in an electric field. chromatographyonline.com Since this compound and other SCFAs are anions at neutral or basic pH, they can be effectively separated using capillary zone electrophoresis (CZE). scielo.br

A significant challenge in the CE analysis of this compound is its lack of a strong chromophore, which makes direct UV-Vis detection difficult. rsc.org To overcome this, indirect UV-Vis detection is commonly employed. rsc.orgresearchgate.net This approach involves adding a chromophoric compound, known as an indirect probe, to the background electrolyte (BGE). rsc.org Benzoic acid is a frequently selected probe for this purpose. rsc.orgresearchgate.net During electrophoresis, the analyte ions displace the probe ions, leading to a decrease in absorbance that is proportional to the analyte's concentration.

The composition of the BGE is critical for achieving optimal separation. In addition to the probe, modifiers can be added. For example, α-cyclodextrin has been used to enable the separation of structural isomers like butyric acid and isobutyric acid in a single run. rsc.org The pH of the BGE is also a key parameter; a pH of 8.5, for instance, ensures that SCFAs are in their anionic form for separation. scielo.br CE methods have been successfully developed and validated for quantifying SCFAs in complex matrices like fecal samples, demonstrating good linearity, sensitivity, accuracy, and reproducibility. scielo.brnih.gov The technique's advantages include short analysis times, often under 15 minutes, and low sample and reagent consumption. scielo.brnih.gov

Table 1: Examples of Capillary Electrophoresis (CE) Methods for Short-Chain Fatty Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Analyte(s) | Acetate (B1210297), propionate, butyrate (B1204436), isobutyrate | Acetic, propionic, butyric acids | Nine short and medium-chain fatty acids |

| Matrix | Human and canine feces | Mice feces | Rat fecal supernatant |

| Separation Mode | Capillary Electrophoresis | Capillary Electrophoresis | Capillary Electrophoresis |

| Detection | Indirect UV-VIS | Indirect UV | Indirect Photometric Detection (IPD) |

| BGE Probe | Benzoic acid | Benzoic acid | 5'-Adenosine monophosphate (5'-AMP) |

| BGE pH | Not specified | 8.5 | Not specified |

| Applied Voltage | Not specified | +25 kV | Not specified |

| Analysis Time | Not specified | < 10 min | < 15 min |

| Key Findings | Achieved separation of butyric/isobutyric acid isomers using α-cyclodextrin. rsc.org | Method was rapid, low-cost, and required low sample volume. scielo.br | Baseline resolution of all nine SMCFAs was achieved. nih.gov |

| Reference | rsc.org | scielo.br | nih.gov |

Enzymatic and Non-Enzymatic Spectrophotometric Methods

Spectrophotometric methods offer alternative routes for the quantification of this compound, categorized as either enzymatic or non-enzymatic.

Enzymatic Spectrophotometric Methods rely on the high specificity of enzymes for accurate quantification. A common approach involves using a carboxylate reductase (CAR) enzyme that specifically acts on carboxylic acids like this compound. nih.govfrontiersin.org In a typical assay, the reduction of this compound by the CAR enzyme is coupled with the oxidation of a cofactor, usually NADPH, to NADP+. nih.govfrontiersin.org The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the depletion of NADPH. nih.govfrontiersin.org The rate of this depletion is directly proportional to the concentration of this compound in the sample. These assays are highly specific and can be performed using plate readers for higher throughput. nih.gov

Non-Enzymatic Spectrophotometric Methods involve a chemical reaction that produces a colored compound, which can then be measured. A widely used method for determining volatile fatty acids (VFAs), including this compound, is based on their conversion to the corresponding hydroxamic acids. mdpi.com The sample is first reacted with hydroxylamine (B1172632) in an alkaline medium. Subsequently, the solution is acidified, and ferric chloride (FeCl₃) is added. mdpi.com The ferric ions form a colored complex with the newly formed hydroxamic acids, and the absorbance of this complex is measured in the visible range (around 513 nm). mdpi.com This method has been optimized for high-range VFA concentrations (250–5000 mg/L) and validated against gas chromatography, showing good accuracy and precision in fermentation samples. mdpi.com A simpler, qualitative colorimetric method involves adding copper sulfate (B86663) solution and ether to a fermentation broth; a blue color in the upper ether layer indicates the presence of this compound. researchgate.net

Sample Preparation and Matrix Effects in Diverse Matrices (e.g., fermentation broths, plant extracts, environmental samples)

The accurate quantification of this compound is highly dependent on effective sample preparation to isolate the analyte from complex matrices and to mitigate matrix effects, where co-extracted substances interfere with the analytical signal. analchemres.orgresearchgate.net

Fermentation Broths: These are common matrices for this compound produced via microbial pathways. A primary step is the removal of cellular material, typically achieved by centrifugation. quora.comrsc.org Following this, several techniques can be employed. Liquid-liquid extraction (LLE) using a solvent like ethyl ether is a common approach. quora.com Distillation is another option, where this compound is separated based on its boiling point (205.8 °C). quora.com For analysis by methods like GC-FID, the collected organic phase after extraction is often directly injected. unipi.it

Plant Extracts: Analyzing this compound in plant extracts presents significant challenges due to the complexity of the matrix, which contains numerous compounds like pigments, lipids, and other organic acids. researchgate.netmdpi.com Sample preparation typically involves solvent extraction followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. researchgate.net Matrix effects are a major concern, especially for LC-MS/MS analysis. analchemres.orgresearchgate.net Co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification. analchemres.org Studies on other analytes in plant extracts have shown that even with the use of internal standards, matrix effects can persist. researchgate.net Therefore, the use of matrix-matched calibration standards, where standards are prepared in a blank extract of the matrix, is often mandatory for reliable quantification. analchemres.orgresearchgate.net

Environmental Samples: The analysis of this compound and related compounds in environmental matrices like soil and water requires robust extraction and cleanup procedures due to low analyte concentrations and high levels of interferents. lcms.cznih.gov For water samples, SPE is a widely used technique for concentrating the analyte and removing salts and other polar interferences. lcms.czrestek.com For soil samples, extraction is typically performed with a solvent such as methanol (B129727) or acetonitrile, followed by cleanup. nih.gov A study on perfluoroalkyl substances (PFAS), including perfluorothis compound, in soil compared various extraction workflows and cleanup strategies (e.g., ENVI-Carb) to optimize recovery and minimize matrix effects. nih.gov Dispersive liquid-liquid microextraction (DLLME) is another technique applied to environmental and food samples, offering high enrichment factors with low solvent use. researchgate.net

Table 2: Overview of Sample Preparation and Matrix Considerations

| Matrix | Preparation & Extraction Techniques | Cleanup Methods | Matrix Effect Considerations | References |

| Fermentation Broth | Centrifugation, Liquid-Liquid Extraction (LLE), Distillation | Not always required if LLE or distillation is efficient. | Generally lower complexity than plant or environmental samples, but co-produced acids can interfere. | quora.comrsc.orgunipi.it |

| Plant Extracts | Solvent Extraction (e.g., with acetonitrile) | Solid-Phase Extraction (SPE) | High potential for ion suppression or enhancement in MS-based methods. Matrix-matched calibration is often necessary. | analchemres.orgresearchgate.netmdpi.com |

| Environmental Samples (Soil, Water) | Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), Solvent Extraction | SPE cartridges (e.g., WAX, ENVI-Carb) | High variability in matrix composition requires careful method validation. Co-extraction of humic substances and other contaminants can interfere. | nih.govrestek.comresearchgate.net |

| Biological Fluids (Feces, Serum) | Acidification, LLE with solvents like ethyl ether or methyl tert-butyl ether, Protein Precipitation | Derivatization is often used to improve chromatographic behavior for GC-MS. | High protein and salt content can interfere. Surrogate matrices may be used for calibration. | rsc.orgnih.govnih.gov |

Biological and Physiological Roles of Hexanoic Acid Mechanistic Focus

Role in Plant Defense Mechanisms and Induced Resistance

Hexanoic acid has been demonstrated to induce resistance against a wide range of pathogens, including the necrotrophic fungus Botrytis cinerea and the hemibiotrophic bacterium Pseudomonas syringae in tomato plants. apsnet.orgresearchgate.net Its efficacy has also been noted against Alternaria alternata and Xanthomonas citri in citrus, as well as against Alternaria brassicicola in Arabidopsis. mdpi.comfrontiersin.org The induced resistance is not due to a direct accumulation of the acid in the aerial parts of the plant, suggesting that this compound triggers systemic defense signaling pathways from the roots. frontiersin.org

This compound treatment primes the plant for an enhanced activation of both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways upon pathogen infection. mdpi.comfrontiersin.orgchemfaces.com These two pathways are central to plant immunity, with the SA pathway generally associated with resistance to biotrophic and hemibiotrophic pathogens, and the JA pathway primarily involved in defense against necrotrophic pathogens and insect herbivores. nih.gov

In tomato plants challenged with P. syringae, this compound treatment counteracts the suppressive effects of the bacterial toxin coronatine, a mimic of the active jasmonate JA-isoleucine (JA-Ile), on the SA pathway. nih.govresearchgate.net This is achieved by boosting the expression of jasmonic acid carboxyl methyltransferase (JMT) and the SA marker genes PR1 and PR5, leading to an enhanced SA-dependent defense response at the expense of JA-Ile accumulation. nih.govresearchgate.net This indicates a synergistic relationship between the SA and JA pathways in this compound-primed plants. researchgate.net

Against the necrotrophic fungus B. cinerea, this compound-induced resistance is dependent on the JA-signaling pathway. apsnet.org In treated tomato plants, upon infection, there is a clear induction of the LoxD gene, which is involved in oxylipin biosynthesis, as well as an accumulation of the oxylipin 12-oxo-phytodienoic acid (OPDA) and the bioactive conjugate JA-Ile. apsnet.org The resistance is blocked in the JA-insensitive mutant jai1, highlighting the critical role of a functional JA pathway. apsnet.org

A key component of this compound-induced resistance is the priming of callose deposition at the site of pathogen infection. frontiersin.orgnih.gov Callose, a β-1,3-glucan polymer, acts as a physical barrier, reinforcing the cell wall to prevent pathogen penetration. mdpi.comnih.gov

In tomato plants treated with this compound, a significant accumulation of callose is observed upon infection with B. cinerea or P. syringae. apsnet.orgresearchgate.net This callose deposition is a primed response, as it is not observed in treated plants in the absence of a pathogen. apsnet.org The abscisic acid (ABA) signaling pathway appears to be a positive regulator of this this compound-induced callose deposition. apsnet.org For instance, the ABA-deficient mutant flacca fails to show enhanced callose accumulation and is not protected by this compound treatment. apsnet.org Similarly, in melon plants, this compound treatment primes for callose deposition, which is correlated with resistance against Melon necrotic spot virus (MNSV). frontiersin.org

It is noteworthy that the necessity of callose priming for this compound-induced resistance can be cultivar-dependent. While several tomato cultivars show increased callose deposition, the cultivar 'Castlemart' is protected by this compound without a corresponding increase in callose, suggesting the involvement of other defense mechanisms. nih.gov

This compound treatment modulates the plant's redox status, leading to a more controlled accumulation of reactive oxygen species (ROS) upon pathogen infection. frontiersin.orgnih.gov While an initial burst of ROS is a critical component of the plant's defense signaling, excessive ROS can lead to oxidative stress and cellular damage. nih.govfrontiersin.org

In this compound-treated tomato plants infected with B. cinerea, the accumulation of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) is reduced and more localized around the infection sites compared to untreated plants. nih.govfrontiersin.org This suggests that this compound helps to alleviate oxidative damage. nih.gov This protective effect is supported by the observation that treated plants maintain higher ratios of reduced to oxidized glutathione (B108866) and ascorbate, key antioxidants in the cell. nih.gov

Furthermore, this compound primes the expression of redox-related genes, such as those encoding glutathione S-transferase (GST) and glutaredoxin. frontiersin.org This early boosting of detoxifying and redox-balancing genes contributes to a less oxidized cellular environment, which is particularly important in limiting the damage caused by necrotrophic pathogens that thrive on dead tissue. frontiersin.orgfrontiersin.org

This compound exerts a significant influence on the delicate balance of phytohormones, which is crucial for orchestrating an appropriate defense response. frontiersin.org Beyond the priming of the primary defense hormones SA and JA, this compound modulates the levels of their precursors and related signaling molecules.

A consistent finding across several studies is the potentiation of 12-oxo-phytodienoic acid (OPDA) accumulation in this compound-treated plants upon infection. nih.govapsnet.orgresearchgate.netfrontiersin.org OPDA, a precursor of JA, is also a signaling molecule in its own right, acting independently of JA to regulate cellular redox homeostasis and defense responses. frontiersin.orgnih.gov The priming of OPDA accumulation is observed in tomato against both B. cinerea and P. syringae, and in melon against MNSV, suggesting its key role in this compound-induced resistance. apsnet.orgresearchgate.netfrontiersin.org

In melon plants, this compound-induced resistance against MNSV is also associated with changes in the levels of ferulic acid and JA-isoleucine (JA-Ile), highlighting a reprogramming of plant metabolism in response to the treatment and viral infection. frontiersin.org The balance between these different molecules is tissue-dependent and varies over the course of the infection, indicating a complex regulatory network. frontiersin.org

This compound is recognized as a broad-spectrum resistance inducer, capable of activating defenses against pathogens with different lifestyles. mdpi.comfrontiersin.orgnih.gov It achieves this by priming a suite of early, general defense responses, followed by the activation of more pathogen-specific defenses. frontiersin.orgnih.gov

The early, broad-spectrum defenses primed by this compound include the rapid deposition of callose and the activation of the SA and oxylipin pathways. frontiersin.orgfrontiersin.orgnih.gov These responses form a general first line of induced defense. Subsequently, the plant's response can be tailored to the specific pathogen. For instance, against the necrotroph B. cinerea, the JA pathway is predominantly enhanced, while against the hemibiotroph P. syringae, a synergistic activation of the SA pathway is observed. frontiersin.orgapsnet.orgresearchgate.net

Microarray analysis of this compound-treated tomato plants infected with B. cinerea revealed the induction of a large set of genes related to biotic and oxidative stress responses. nih.gov These include genes encoding proteinase inhibitors, defense-related proteins (especially those targeting fungi and chitin), transcription factors, and signaling components. nih.gov This demonstrates the comprehensive nature of the defense response activated by this compound priming.

The protective effects of this compound extend to the modulation of primary and secondary metabolic pathways, including the mevalonic and linolenic acid pathways, and the emission of volatile organic compounds (VOCs). nih.govresearchgate.netkoreascience.kr

In 'Fortune' mandarin, this compound treatment was found to alter the metabolic profile, with significant changes in molecules related to the mevalonic and linolenic acid pathways. researchgate.net The mevalonic acid pathway is a key route for the biosynthesis of a wide range of compounds, including terpenoids, which can have defensive functions. nih.gov The linolenic acid pathway is the source of jasmonates and other oxylipins. nih.gov Treatment with this compound alone was found to activate the linolenic pathway and diterpenoid synthesis. nih.gov However, upon pathogen challenge, a much broader activation of defense-related metabolic pathways was observed in primed plants. nih.gov

A notable consequence of these metabolic changes is the enhanced emission of plant volatiles. nih.govresearchgate.net In mandarin, this compound application led to an increased emission of 17 different volatile metabolites. researchgate.net These VOCs can play various roles in plant defense, including direct antimicrobial activity, repelling herbivores, or acting as signals in plant-to-plant communication. nih.gov

| Parameter | Organism(s) | Effect of this compound Treatment | Finding |

| SA and JA Pathways | Tomato, Arabidopsis | Priming | Enhances SA- and JA-dependent gene expression upon infection. mdpi.comfrontiersin.orgresearchgate.net |

| Callose Deposition | Tomato, Melon, Citrus | Priming | Induces callose accumulation at infection sites as a physical barrier. apsnet.orgnih.govfrontiersin.org |

| ROS Accumulation | Tomato, Melon | Modulation | Reduces and localizes H₂O₂ and O₂⁻ accumulation, alleviating oxidative stress. nih.govfrontiersin.orgnih.gov |

| Phytohormone Homeostasis | Tomato, Melon | Modulation | Potentiates accumulation of OPDA and alters levels of JA-Ile and ferulic acid. apsnet.orgresearchgate.netfrontiersin.org |

| Pathogen Resistance | Tomato, Citrus, Arabidopsis, Melon | Induction | Provides broad-spectrum resistance against fungal, bacterial, and viral pathogens. mdpi.comfrontiersin.orgapsnet.orgfrontiersin.org |

| Plant Metabolism | Mandarin | Activation | Primes the mevalonic and linolenic acid pathways. nih.govresearchgate.net |

| VOC Emission | Mandarin | Enhancement | Increases the emission of various volatile organic compounds. researchgate.net |

Mechanisms of Systemic Resistance Induction

This compound is a potent natural priming agent that enhances plant defense responses against a broad spectrum of pathogens. nih.gov Its mode of action involves the induction of systemic resistance, a state of heightened defense readiness. This is not achieved through direct activation of defense genes in the absence of a pathogen, but rather by priming the plant to respond more rapidly and robustly upon pathogen attack. nih.gov

Key mechanisms involved in this compound-induced resistance (Hx-IR) include:

Priming of Callose Deposition: Treatment with this compound primes the plant for enhanced callose deposition at the site of infection. nih.govapsnet.org Callose, a β-1,3-glucan polymer, reinforces the cell wall, creating a physical barrier that impedes pathogen penetration. nih.gov Interestingly, this compound itself does not trigger callose accumulation; this response is only observed upon subsequent infection. apsnet.org

Modulation of Phytohormone Signaling: Hx-IR is intricately linked to the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are central to plant immunity. apsnet.orgnih.gov

In response to necrotrophic fungi like Botrytis cinerea, this compound treatment leads to a faster and stronger accumulation of the bioactive jasmonate, JA-isoleucine (JA-Ile), and the JA precursor, 12-oxo-phytodienoic acid (OPDA). apsnet.org The resistance against B. cinerea is compromised in JA-insensitive and abscisic acid (ABA)-deficient tomato mutants, highlighting the crucial role of these hormones. apsnet.org

Against the hemibiotrophic bacterium Pseudomonas syringae, this compound treatment appears to counteract the pathogen's strategy of suppressing SA-dependent defenses. nih.govresearchgate.net It boosts the expression of SA marker genes, such as PR1 and PR5, while decreasing levels of JA-Ile. nih.govresearchgate.net This suggests a strategic redirection of the plant's defense response to favor the SA pathway, which is generally more effective against biotrophic and hemibiotrophic pathogens.

Stomatal Defense: Pseudomonas syringae can manipulate stomatal opening to facilitate entry into the plant. This compound has been shown to inhibit this pathogen-induced stomatal reopening, providing another layer of defense. nih.gov

The following table summarizes the key molecular and cellular events in this compound-induced systemic resistance:

| Mechanism | Effect | Pathogen Context | Key Molecules/Structures |

| Callose Deposition Priming | Enhanced cell wall reinforcement at infection sites. nih.govapsnet.org | Botrytis cinerea apsnet.org | Callose, β-1,3-glucan |

| Jasmonic Acid Pathway Priming | Faster and stronger accumulation of JA-Ile and OPDA. apsnet.org | Botrytis cinerea apsnet.org | JA-Ile, OPDA, LoxD gene |

| Salicylic Acid Pathway Boost | Increased expression of SA marker genes. nih.govresearchgate.net | Pseudomonas syringae nih.govresearchgate.net | PR1, PR5 |

| Stomatal Closure | Inhibition of pathogen-induced stomatal opening. nih.gov | Pseudomonas syringae nih.gov | Stomata |

Role in Microbial Metabolism and Community Dynamics

This compound is a significant metabolite in various microbial ecosystems, influencing both the metabolic activities and the composition of microbial communities.

As a Metabolite in Bacterial and Fungal Fermentation Processes

This compound is a common product of microbial fermentation, particularly in anaerobic environments. It is one of the short-chain fatty acids (SCFAs) produced by the gut microbiota and is also found in various fermented foods and beverages. cmbio.iofrontiersin.org

Bacterial Fermentation: Certain anaerobic bacteria, such as those from the genus Clostridium, are known to produce this compound. google.com For instance, Clostridium sp. BS-1 can produce this compound from galactitol. researchgate.net Megasphaera elsdenii, a prominent rumen bacterium, can ferment lactate (B86563) to produce a range of carboxylic acids, including this compound. researchgate.net In some fermentation processes, this compound is a key flavor contributor, as seen in certain types of sauerkraut and Chinese liquor (Baijiu). frontiersin.orgnih.gov

Fungal Fermentation: While less common as a primary fermentation product, this compound can be produced by some fungi and is often a precursor for the synthesis of other compounds. In the production of some fermented beverages, interactions between fungi (like Pichia and Zygosaccharomyces) and bacteria (like Lactobacillus) are associated with the presence of this compound. nih.gov

Participation in Fatty Acid Elongation Cycles

This compound, as a six-carbon fatty acid, can serve as a building block in the synthesis of longer-chain fatty acids through fatty acid elongation cycles. This process involves the sequential addition of two-carbon units to an acyl-CoA primer.

In some fungi, such as Aspergillus species that produce mycotoxins like aflatoxin, a dedicated fatty acid synthase (sFAS) produces this compound. nih.gov This this compound is then directly transferred to a polyketide synthase (PKS) to initiate the synthesis of the toxin backbone. nih.govresearchgate.net This direct transfer suggests a physical association between the sFAS and PKS enzymes, preventing the release of hexanoyl-CoA as an intermediate. nih.govresearchgate.net This specialized pathway highlights the role of this compound as a specific starter unit for the biosynthesis of certain secondary metabolites. nih.gov

The general fatty acid elongation cycle consists of four recurring steps: condensation, reduction, dehydration, and another reduction. imrpress.comoup.com While this compound itself is a product of fatty acid synthesis, its activated form, hexanoyl-CoA, can re-enter the elongation pathway to be extended into longer fatty acids.

Influence on Microbial Growth and Physiology

This compound can exert significant effects on the growth and physiology of microorganisms, acting as both a substrate and an inhibitor.

Inhibitory Effects: At higher concentrations, this compound can be inhibitory or even toxic to a range of microbes. researchgate.netmdpi.com This antimicrobial activity is concentration-dependent. mdpi.com For example, it has been shown to have bactericidal effects against the plant pathogen Xanthomonas perforans. mdpi.com The inhibitory mechanism is often attributed to the disruption of cell membranes and the acidification of the cytoplasm as the undissociated form of the acid diffuses across the membrane and then releases a proton inside the cell. frontiersin.org In silage production, the addition of this compound can accelerate the decline in pH and inhibit the growth of undesirable bacteria like Klebsiella, Pantoea, and Enterobacter, as well as certain fungi. nih.gov

Growth-Promoting and Modulatory Effects: Conversely, for some bacteria, this compound and other SCFAs are essential metabolites. In the context of Chinese liquor production, the presence of this compound is associated with a healthy and mature pit mud microbiome, and it is a key product of important functional bacteria like Clostridium. mdpi.com The attributes of the starter culture (Daqu) can influence the microbial community structure, favoring bacteria that produce this compound and thus improving the flavor profile of the final product. mdpi.com In some complex microbial communities, the presence of this compound can be an indicator of specific metabolic activities and microbial succession. frontiersin.org

The following table summarizes the influence of this compound on different microorganisms:

| Organism/System | Role of this compound | Effect |

| Xanthomonas perforans | Antimicrobial agent | Bactericidal at high concentrations. mdpi.com |

| Silage Microbiome | Fermentation modulator | Accelerates pH drop, inhibits spoilage bacteria and fungi. nih.gov |

| Clostridium in Baijiu pit mud | Key metabolite | Indicator of a mature and functional microbiome. mdpi.com |

| Aspergillus spp. | Precursor for mycotoxin synthesis | Starter unit for norsorolinic acid biosynthesis. nih.govresearchgate.net |

Biochemical Pathways and Enzyme Interactions (General)

This compound is integrated into the cellular metabolic network through various enzymatic reactions that either produce it, consume it, or transform it into other molecules.

Enzymatic Conversion and Transformation

The primary enzymatic transformations involving this compound include its synthesis via fatty acid synthase systems, its activation to hexanoyl-CoA, and its conversion into esters.

Synthesis and Degradation: this compound is synthesized through the fatty acid synthase (FAS) pathway, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. nih.gov Conversely, it can be degraded through the β-oxidation pathway, where the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA. nih.gov

Activation: Before it can be metabolized, this compound must be activated to its thioester derivative, hexanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

Esterification: A significant enzymatic reaction for this compound is its esterification with alcohols to form esters, which are often volatile compounds with characteristic fruity or floral aromas. google.com For example, the reaction of this compound with ethanol (B145695), catalyzed by lipases, produces ethyl hexanoate (B1226103), a key flavor component in many fermented products. google.comresearchgate.net This enzymatic synthesis is of commercial interest for producing natural flavor compounds. google.com Chemo-enzymatic cascade reactions can be employed to produce this compound from triglycerides, which can then be further transformed. rsc.orgrsc.org

The following table lists some enzymes that interact with this compound and its derivatives:

| Enzyme | Reaction Type | Substrate(s) | Product(s) |

| Fatty Acid Synthase (FAS) | Synthesis | Acetyl-CoA, Malonyl-CoA | This compound (and other fatty acids) |

| Acyl-CoA Synthetase | Activation | This compound, ATP, CoA | Hexanoyl-CoA, AMP, PPi |

| Lipase (B570770) | Esterification | This compound, Ethanol | Ethyl hexanoate, Water |

| Enzymes of β-oxidation | Degradation | Hexanoyl-CoA | Butyryl-CoA, Acetyl-CoA |

| Polyketide Synthase (PKS) | Secondary metabolite synthesis | Hexanoyl-CoA (as starter) | Norsorolinic acid precursor |

Interaction with Cytochrome P450 Enzymes (e.g., in insects)